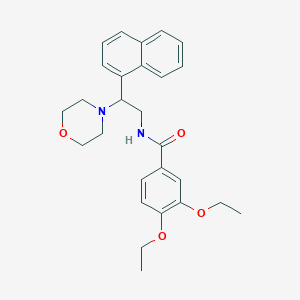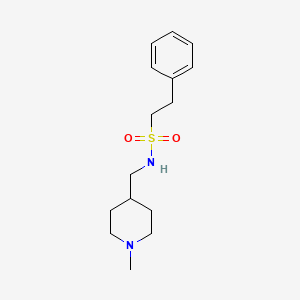
4-(3-Fluorobenzyl)thiomorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Fluorobenzyl)thiomorpholine is a chemical compound that belongs to the class of thiomorpholines, which are sulfur-containing heterocyclic compounds The presence of a fluorobenzyl group attached to the thiomorpholine ring imparts unique chemical and physical properties to this compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluorobenzyl)thiomorpholine can be achieved through several synthetic routes. One common method involves the reaction of 3-fluorobenzyl chloride with thiomorpholine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the formation of the desired product.
Another approach involves the use of 3-fluorobenzyl bromide as the starting material, which reacts with thiomorpholine under similar conditions. The choice of base and solvent can vary depending on the specific requirements of the synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
4-(3-Fluorobenzyl)thiomorpholine can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiomorpholine derivatives with different substituents using reducing agents like lithium aluminum hydride.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in organic solvents like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile at elevated temperatures.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiomorpholine derivatives.
Substitution: Formation of substituted benzylthiomorpholine derivatives.
科学的研究の応用
4-(3-Fluorobenzyl)thiomorpholine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules. It can serve as a precursor for the preparation of various thiomorpholine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It can be used in the development of new therapeutic agents.
Medicine: Explored for its potential use in drug discovery and development. Its unique chemical structure makes it a candidate for the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials. It can be incorporated into polymers and other advanced materials to impart specific properties.
作用機序
The mechanism of action of 4-(3-Fluorobenzyl)thiomorpholine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of the fluorobenzyl group can enhance its binding affinity and selectivity towards certain targets.
At the molecular level, the compound can participate in various biochemical pathways, influencing cellular processes such as signal transduction, gene expression, and metabolic regulation. The exact mechanism of action can vary depending on the specific context and target.
類似化合物との比較
Similar Compounds
4-Benzylthiomorpholine: Lacks the fluorine atom, which may result in different chemical and biological properties.
4-(4-Fluorobenzyl)thiomorpholine: The fluorine atom is positioned differently on the benzyl group, potentially affecting its reactivity and interactions.
4-(3-Chlorobenzyl)thiomorpholine: Contains a chlorine atom instead of fluorine, which can influence its chemical behavior and biological activity.
Uniqueness
4-(3-Fluorobenzyl)thiomorpholine is unique due to the presence of the fluorine atom on the benzyl group. This fluorine substitution can enhance the compound’s stability, lipophilicity, and ability to form specific interactions with biological targets. These properties make it a valuable compound for various scientific research applications.
特性
IUPAC Name |
4-[(3-fluorophenyl)methyl]thiomorpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNS/c12-11-3-1-2-10(8-11)9-13-4-6-14-7-5-13/h1-3,8H,4-7,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCZPEABQJMHRAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC(=CC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401326770 |
Source


|
| Record name | 4-[(3-fluorophenyl)methyl]thiomorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401326770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198538 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
414886-80-9 |
Source


|
| Record name | 4-[(3-fluorophenyl)methyl]thiomorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401326770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[3-[2-(4-ethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2357800.png)
![N-(2-methoxyphenyl)-2-[(5-pyridin-3-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2357801.png)


![2-methoxy-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}benzamide](/img/structure/B2357805.png)
![4-[(3-Nitro-pyridin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B2357807.png)
![[(1-Cyanocyclopentyl)carbamoyl]methyl 2-(trifluoromethyl)benzoate](/img/structure/B2357808.png)

![3-(3-chlorobenzyl)-6-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2357812.png)
![1-cyclopropyl-3-({1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}(methyl)amino)-1,2-dihydropyrazin-2-one](/img/structure/B2357813.png)
![(E)-4-(2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)vinyl)phenyl 4-methylbenzoate](/img/structure/B2357814.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2357817.png)

